![molecular formula C20H18N4O3 B2753566 N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-29-6](/img/structure/B2753566.png)
N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
F2707-0457, also known as MK-0457, is a small molecule inhibitor of the Aurora kinase family . It has potent cross-reactivity towards wild type and T315I BCR/ABL and FLT-3 . These proteins are key targets in the treatment of various types of tumors and leukemia .
Mode of Action
MK-0457 interacts with its targets by inhibiting their kinase activity . This results in reduced phosphorylation of BCR/ABL, a protein complex involved in the pathogenesis of chronic myelogenous leukemia (CML) . The inhibition of these targets leads to the induction of apoptosis in BCR/ABL positive cells, including those with the T315I mutation .
Biochemical Pathways
The primary pathway affected by MK-0457 is the BCR/ABL signaling pathway . By inhibiting the kinase activity of BCR/ABL, MK-0457 disrupts the downstream signaling events that promote cell proliferation and survival . This leads to the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetic properties of MK-0457 are currently under investigation . Preliminary studies suggest that it has a dose-dependent effect on BCR/ABL phosphorylation . .
Result of Action
The primary result of MK-0457’s action is the induction of apoptosis in BCR/ABL positive cells . This includes cells with the T315I mutation, which is associated with resistance to imatinib, a commonly used treatment for CML . In addition to inducing apoptosis, MK-0457 also reduces the stability of BCR/ABL, further contributing to its anti-leukemic effects .
Action Environment
The action of MK-0457 can be influenced by various environmental factors. For example, the presence of other drugs, such as histone deacetylase inhibitors, can enhance the apoptotic effects of MK-0457 . .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(22-15-5-6-17-18(11-15)27-13-26-17)24-10-9-23-8-2-4-16(23)19(24)14-3-1-7-21-12-14/h1-8,11-12,19H,9-10,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEXKPQXXTWKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
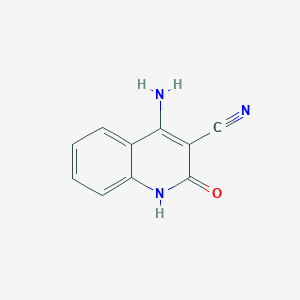
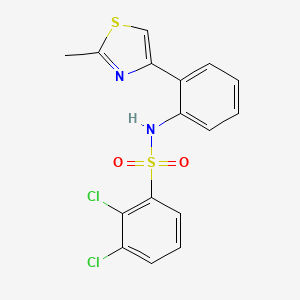
![(4E)-5-methyl-2-phenyl-4-[(2,4,6-trimethoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B2753491.png)

![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)
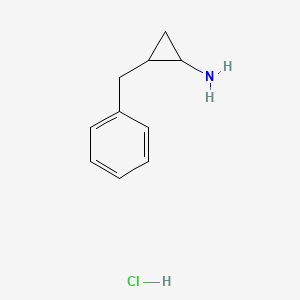

![3-fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2753498.png)
![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)
![3-bromo-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2753500.png)
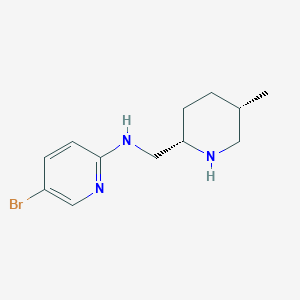
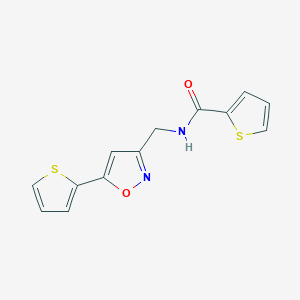
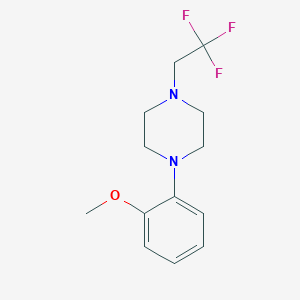
![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)
